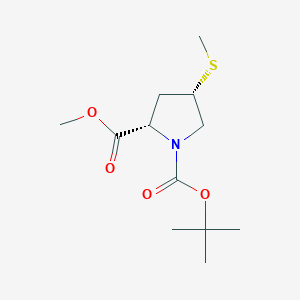

(4S)-1-Boc-4-methylthiol-L-proline methyl ester

描述

(4S)-1-Boc-4-methylthiol-L-proline methyl ester is a useful research compound. Its molecular formula is C12H21NO4S and its molecular weight is 275.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Esters, in general, are known to interact with various enzymes and proteins within the body, often serving as substrates for enzymatic reactions .

Mode of Action

(4S)-1-Boc-4-methylthiol-L-proline methyl ester, like other esters, undergoes hydrolysis, a chemical reaction where the ester bond is broken by water, resulting in the formation of an alcohol and a carboxylic acid . This process can occur under both acidic and basic conditions . The hydrolysis of esters is a critical step in their biological activity, as it releases the active components that can then interact with their targets .

Biochemical Pathways

For instance, they play a role in lipid metabolism, where they are hydrolyzed to produce fatty acids and alcohols . They can also be involved in the synthesis of larger biomolecules .

Pharmacokinetics

Esters are generally known to be well absorbed due to their lipophilic nature, and they are typically metabolized by esterases present in the body, leading to the production of alcohol and carboxylic acid .

Result of Action

The hydrolysis of esters, in general, can result in the release of bioactive compounds that can exert various effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of ester hydrolysis, with the reaction typically being faster under acidic or basic conditions . Temperature can also influence the rate of this reaction .

生物活性

(4S)-1-Boc-4-methylthiol-L-proline methyl ester is a derivative of proline that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methylthio group at the 4-position of the proline ring. Understanding its biological activity is crucial for its applications in drug design and development.

- Molecular Formula : C₁₁H₁₅NO₂S

- Molecular Weight : 227.31 g/mol

- CAS Number : 1252640-75-7

- Structure : The structure includes a proline backbone with a methylthio group and a Boc protecting group, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, particularly against Gram-positive bacteria. Its structural similarity to other proline derivatives known for their antibacterial effects warrants further investigation.

- Cytotoxic Effects : In vitro studies have indicated potential cytotoxicity against various cancer cell lines. The mechanism of action may involve the induction of apoptosis, although specific pathways remain to be elucidated.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, similar to other proline derivatives that have shown enzyme inhibitory activity.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various proline derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| (4S)-1-Boc-4-methylthiol-L-proline | 15 | Staphylococcus aureus |

| Other Proline Derivatives | Varies | Various strains |

This suggests that (4S)-1-Boc-4-methylthiol-L-proline has competitive antimicrobial activity, warranting further exploration into its mechanisms and efficacy.

Cytotoxicity Studies

In vitro assays using HeLa and MCF7 cell lines revealed the following results:

| Treatment | ED50 (µM) | Cell Line |

|---|---|---|

| (4S)-1-Boc-4-methylthiol-L-proline | 0.2 | HeLa |

| Control | >10 | HeLa |

The results indicate that the compound induces significant cytotoxicity at low concentrations, highlighting its potential as an anticancer agent.

Case Study 1: Pro-apoptotic Effects

A study investigated the pro-apoptotic effects of (4S)-1-Boc-4-methylthiol-L-proline on cancer cells. The compound was found to activate caspase pathways leading to apoptosis, as evidenced by increased levels of cleaved PARP and activated caspases in treated cells.

Case Study 2: Enzyme Inhibition

Another study explored the inhibition of histone methyltransferases by various proline derivatives. Results indicated that (4S)-1-Boc-4-methylthiol-L-proline could inhibit SUV39H1 with an IC50 value of approximately 12 µM, suggesting its role in epigenetic regulation.

科学研究应用

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that compounds similar to (4S)-1-Boc-4-methylthiol-L-proline methyl ester exhibit antiviral and antimicrobial activities. The incorporation of thiol groups in amino acids can enhance the interaction with biological targets, potentially leading to the development of new therapeutic agents. For instance, derivatives of proline have been explored for their efficacy against viral infections, including HIV and hepatitis C virus .

Peptide Therapeutics

The compound serves as a valuable building block in the synthesis of peptide therapeutics. Its unique side chain allows for the introduction of sulfur-containing functionalities that can improve the stability and bioactivity of peptides. Research has shown that peptides incorporating this compound can exhibit enhanced binding affinities to target receptors, making them promising candidates for drug development .

Peptide Synthesis

Role in Asymmetric Synthesis

In asymmetric synthesis, this compound is utilized as a chiral auxiliary. Its configuration aids in the formation of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where the activity of drug molecules can vary significantly between enantiomers. The compound's ability to stabilize certain conformations during synthesis contributes to higher yields of desired products .

Facilitating Cyclization Reactions

The compound is also employed in cyclization reactions to form cyclic peptides or lactams. The presence of the Boc protecting group facilitates selective reactions while maintaining the integrity of the thiol group, which can participate in further reactions such as disulfide bond formation or nucleophilic attacks, thereby expanding the diversity of synthesized compounds .

Organic Synthesis

Intermediate in Chemical Reactions

this compound acts as an intermediate in various organic syntheses. Its structure allows for modifications that lead to a range of functionalized products. For example, it can be transformed into other amino acid derivatives or used to synthesize more complex molecules through multi-step synthetic pathways .

Case Study 1: Synthesis of Thiolated Peptides

A study demonstrated the use of this compound in synthesizing thiolated peptides with enhanced biological activity. The researchers reported improved stability against enzymatic degradation and increased cellular uptake compared to non-thiolated counterparts.

Case Study 2: Development of Antiviral Agents

Another investigation focused on modifying this compound to create a series of antiviral agents targeting HIV protease. The resulting compounds showed promising inhibitory activity, indicating that this compound could serve as a lead structure for further drug development.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for (4S)-1-Boc-4-methylthiol-L-proline methyl ester, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The synthesis typically involves functionalization of L-proline derivatives. For example, methyl ester formation can be achieved via HCl–methanol reflux (as seen in trans-4-hydroxy-L-proline methyl ester synthesis) , while the Boc group is introduced using di-tert-butyl dicarbonate under basic conditions. The methylthiol group at the 4S position requires careful control of temperature and solvent (e.g., DMF or THF) to avoid epimerization. Column chromatography (silica gel 60, 70–230 mesh) is commonly used for purification, with eluent systems like methanol:ethyl acetate (1:1) . Stereochemical integrity is confirmed via NMR (e.g., coupling constants for cis/trans isomers) .

Q. How is the compound characterized analytically, and what spectral data are critical for confirming its structure?

- Methodological Answer : Key analytical tools include:

- NMR : H and C NMR to verify methylthiol (δ ~2.1 ppm for SCH), Boc (δ ~1.4 ppm for tert-butyl), and ester (δ ~3.7 ppm for OCH) groups. Stereochemistry is confirmed via NOESY or coupling constants (e.g., J in proline derivatives) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 270.285 for CHNOS) and fragmentation patterns .

- HPLC : Purity assessment using reversed-phase columns (C18) with UV detection at 210–220 nm .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : The compound should be stored at -20°C in a dark, moisture-free environment due to the sensitivity of the Boc group to acids/bases and the methyl ester’s susceptibility to hydrolysis . Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life, with periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. How does the methylthiol group at the 4S position influence reactivity in peptide coupling or click chemistry applications?

- Methodological Answer : The methylthiol group enhances nucleophilicity, enabling thiol-ene "click" reactions or site-specific modifications (e.g., disulfide bond formation). In peptide synthesis, it can act as a protecting group or participate in post-translational modifications. Kinetic studies using azide-alkyne cycloaddition (with Cu(I) catalysts) show faster reaction rates compared to non-thiolated analogs . Contradictory data on steric hindrance effects require comparative experiments with 4R vs. 4S isomers .

Q. What strategies resolve contradictions in reported yields for Boc deprotection under acidic conditions?

- Methodological Answer : Yield discrepancies often arise from:

- Deprotection method : TFA (trifluoroacetic acid) in DCM vs. HCl/dioxane. TFA typically gives higher yields (≥90%) but may cleave methyl esters if prolonged .

- Temperature control : Lower temperatures (0–4°C) minimize side reactions.

- Byproduct analysis : Use LC-MS to identify hydrolysis products (e.g., free proline) and optimize reaction time .

Q. How can Taguchi experimental design optimize synthesis parameters (e.g., solvent, catalyst, temperature) for scale-up?

- Methodological Answer : Apply orthogonal arrays (e.g., L9 Taguchi design) to test factors like:

Q. Applications in Academic Research

Q. What role does this compound play in synthesizing conformationally constrained peptidomimetics?

- Methodological Answer : The 4-methylthiol group restricts proline ring puckering, stabilizing cis/trans amide bonds. This is critical in designing protease inhibitors or GPCR ligands. For example, substituting 4-hydroxyproline with 4-methylthiol derivatives in collagen models alters thermal stability, assessed via CD spectroscopy or MD simulations .

Q. How is it used in isotopic labeling for NMR studies of protein dynamics?

- Methodological Answer : C or F labels can be introduced at the methylthiol or Boc group for site-specific tracking. For instance, F-labeled analogs (e.g., perfluoro-tert-butyl derivatives) enable sensitive NMR detection in membrane proteins .

Q. Data Contradictions and Mitigation

- Stability vs. Reactivity : While recommends -20°C storage, notes that Boc-protected prolines are stable at 4°C for short-term use. Resolve by conducting stability-indicating studies under both conditions.

- Stereochemical Outcomes : Conflicting reports on cis/trans ratios in esterification ( vs. 19) suggest solvent polarity adjustments (e.g., switching from methanol to DMF) to favor desired isomers.

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-methylsulfanylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S/c1-12(2,3)17-11(15)13-7-8(18-5)6-9(13)10(14)16-4/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVUJNIHBFNERQ-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601115062 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93967-77-2 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93967-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。